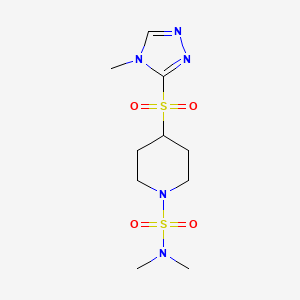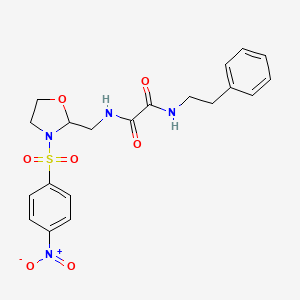
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, also known as CFPPAA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, including prostaglandins and cytokines. 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has also been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has been shown to have analgesic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid in lab experiments is its potential therapeutic applications. 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has been shown to have anti-inflammatory, analgesic, and antidepressant effects, which could make it a useful tool in studying these conditions. However, one limitation is that the exact mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid research. One direction is to further study its potential therapeutic applications, including its use in treating neuropathic pain, anxiety, and depression. Another direction is to study the mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid in more detail, which could provide insights into its potential therapeutic applications. Additionally, researchers could investigate the safety and toxicity of 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, which could help determine its potential for use in humans.
合成方法
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid can be synthesized using a variety of methods, including the reaction of 2-chloro-3-fluoroaniline with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of acetic acid and sodium triacetoxyborohydride. Other methods include the reaction of 2-chloro-3-fluorobenzoyl chloride with 4-phenylpiperazine in the presence of triethylamine and the reaction of 2-chloro-3-fluoroaniline with 4-phenylpiperazine in the presence of glacial acetic acid.
科学研究应用
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has also been studied for its potential use in treating neuropathic pain, anxiety, and depression.
属性
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-16-14(7-4-8-15(16)20)17(18(23)24)22-11-9-21(10-12-22)13-5-2-1-3-6-13/h1-8,17H,9-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHWNLSTPMGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=C(C(=CC=C3)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)


![5-Chloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2951054.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951055.png)
![2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2951056.png)
![N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B2951057.png)



![4-(5-Fluoropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2951066.png)

![N-[1-(2-furyl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2951068.png)